molecular formula C7H7N3O2 B6301653 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine CAS No. 2007081-99-2

2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine

Cat. No.: B6301653
CAS No.: 2007081-99-2
M. Wt: 165.15 g/mol
InChI Key: RLLZSMFVIMQVIO-UHFFFAOYSA-N
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Description

Contextualization of Pyrazolo[1,5-a]pyridine (B1195680) Derivatives in Contemporary Chemical Research

The pyrazolo[1,5-a]pyridine scaffold is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its wide array of biological activities. nih.gov These derivatives are recognized for their therapeutic potential and are considered a valuable framework in the design of new drugs. nih.gov Research has demonstrated that compounds containing this core structure can exhibit potent activities as protein kinase inhibitors, which are crucial in the development of targeted cancer therapies. nih.govrsc.org

The versatility of the pyrazolo[1,5-a]pyridine system allows for extensive chemical modifications, making it an attractive target for synthetic organic chemists. nih.gov Various synthetic strategies, including cyclization, condensation, and multi-component reactions, have been developed to create diverse libraries of these compounds. nih.govrsc.org The ability to introduce a wide range of functional groups has led to the discovery of derivatives with applications as anticancer, antiviral, and anti-inflammatory agents. nih.gov For instance, certain pyrazolo[1,5-a]pyridine derivatives have been investigated as potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, with some advancing to clinical trials for stress-related disorders. nih.gov

Significance of Nitration and Dihydropyridine (B1217469) Moieties in Heterocyclic Chemistry Relevant to 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine

The introduction of a nitro group (–NO2) via nitration is a fundamental process in organic chemistry that significantly alters the electronic properties of a molecule. numberanalytics.com The nitro group is strongly electron-withdrawing, which can profoundly influence the reactivity and biological activity of the parent compound. numberanalytics.com In heterocyclic chemistry, nitration is a key step in the synthesis of many industrially and pharmaceutically important molecules. numberanalytics.comwikipedia.org Nitroaromatic compounds serve as essential precursors for a variety of dyes, pigments, and pharmaceuticals. numberanalytics.com Furthermore, the nitro group can be reduced to an amino group, providing a synthetic handle for further functionalization, which is a widely used strategy in the preparation of aromatic amines. wikipedia.orglibretexts.org

The dihydropyridine moiety, specifically the 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is due to its prevalence in a wide range of biologically active compounds. nih.govresearchgate.net 1,4-DHP derivatives are famously known for their role as calcium channel blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension and angina. nih.govresearchgate.netresearchgate.net The therapeutic potential of the dihydropyridine ring extends beyond cardiovascular applications, with derivatives showing promise as antimicrobial, anticancer, and neuroprotective agents. researchgate.netresearchgate.net The synthetic accessibility of dihydropyridines, often through multi-component reactions, further enhances their appeal to medicinal chemists. nih.gov

Identification of Key Research Gaps and Formulation of Scholarly Objectives Pertaining to this compound

Despite the well-documented importance of the pyrazolo[1,5-a]pyridine scaffold, the nitro functional group, and the dihydropyridine moiety, a significant research gap exists concerning the specific compound this compound. A comprehensive review of the scientific literature reveals a lack of dedicated studies on its synthesis, chemical properties, and potential applications. While research on related structures, such as 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, has been conducted, providing some insight into the chemistry of similar systems, direct data on this compound remains elusive. nih.gov

This absence of information presents a clear scholarly objective: to synthesize and characterize this compound. Future research should focus on developing efficient synthetic routes to this compound and thoroughly investigating its physicochemical properties. Subsequent studies could then explore its potential biological activities, drawing inspiration from the known pharmacology of its constituent chemical motifs. Such research would not only fill a void in the chemical literature but also potentially uncover a new class of molecules with valuable therapeutic or material properties.

Detailed Research Findings

As of the current body of scientific literature, there are no detailed research findings specifically for the compound this compound. The following table represents a compilation of data for structurally related compounds to provide context.

Interactive Data Table: Properties of Structurally Related Compounds

Compound NameMolecular FormulaKey Research FindingReference
5-Methyl-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidineC13H12N4O2Synthesized via a three-component reaction and can undergo oxidative aromatization. nih.gov
2-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridineC7H9N3O2Basic chemical information available from commercial suppliers. bldpharm.com
5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine (B1665763) monohydrateC12H18N8O6Studied for its electrochemical transformations and potential antiviral activity. mdpi.com
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-oneC9H5N5O4Synthesized and structurally characterized as a potential effector for A2a adenosine (B11128) receptors. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-6,7-dihydropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c11-10(12)7-5-6-3-1-2-4-9(6)8-7/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLZSMFVIMQVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Nitro 6,7 Dihydropyrazolo 1,5 a Pyridine

Retrosynthetic Analysis and Strategic Disconnections for the Synthesis of 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The primary strategic disconnections involve either the formation of the pyrazole (B372694) ring onto a pre-existing piperidine (B6355638) or dihydropyridine (B1217469) ring, or the construction of the pyrazolo[1,5-a]pyridine (B1195680) core followed by selective reduction and nitration.

Strategy A: Cyclocondensation followed by Nitration and Reduction

One common approach begins with the fully aromatic pyrazolo[1,5-a]pyridine core. This core is typically synthesized via the cyclocondensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.net The key disconnection breaks the pyrazole ring, leading back to a substituted pyridine (B92270) precursor.

Disconnection 1 (C-N and N-N bonds): This approach disconnects the pyrazolo[1,5-a]pyridine to an N-aminopyridinium salt and an alkyne, which can undergo a [3+2] cycloaddition. nih.govacs.orgsci-hub.se

Disconnection 2 (C-C and C-N bonds): This alternative disconnection leads to a 3-aminopyrazole and a 1,3-dicarbonyl compound. researchgate.netacs.org

Following the assembly of the aromatic pyrazolo[1,5-a]pyridine scaffold, the synthesis would proceed through two key transformations:

Nitration: Introduction of the nitro group, likely at the C2 or C3 position of the pyrazole ring.

Selective Reduction: Partial hydrogenation of the pyridine ring to yield the 6,7-dihydro derivative.

Strategy B: Ring Construction on a Dihydropyridine Precursor

A different strategy involves building the pyrazole ring onto a pre-functionalized 1,2,3,4-tetrahydropyridine or 1,2-dihydropyridine ring system. This approach could offer better control over the saturation in the pyridine ring.

Disconnection: This would involve a reaction between a hydrazine (B178648) derivative and a suitably functionalized dihydropyridine bearing carbonyl or related functionalities, leading to the formation of the fused pyrazole ring.

The final step in this route would be the nitration of the 6,7-dihydropyrazolo[1,5-a]pyridine scaffold. The regioselectivity of this nitration would be a critical consideration.

Development and Optimization of Classical and Novel Nitration Approaches for the Pyrazolo[1,5-a]pyridine Scaffold

The introduction of a nitro group onto the pyrazolo[1,5-a]pyridine scaffold is a critical step, and the regioselectivity is highly dependent on the reaction conditions. researchgate.netdocumentsdelivered.com

Classical Nitration Methods: Traditional nitration methods have been applied to the related pyrazolo[1,5-a]pyrimidine (B1248293) system with varying results.

Mixed Acid (HNO₃/H₂SO₄): Using a mixture of concentrated nitric and sulfuric acids typically results in nitration on the pyrazole ring, yielding the 3-nitro derivative. researchgate.netdocumentsdelivered.comjournalagent.com

Nitric Acid in Acetic Anhydride (B1165640): In contrast, employing nitric acid in acetic anhydride favors nitration on the pyrimidine (B1678525) ring, producing the 6-nitro compound. researchgate.netdocumentsdelivered.com This reagent-dependent selectivity is attributed to the different reacting species in the varying acidic media. researchgate.net

Novel Nitration Approaches: More recent and milder nitration methods are being explored for heterocyclic compounds to improve yields and selectivity while minimizing harsh conditions.

Nitric Acid/Trifluoroacetic Anhydride: This system has been used effectively for the nitration of various pyridines, yielding 3-nitropyridines. rsc.org

Bismuth Nitrate on Silica Gel: This supported reagent offers an environmentally benign method for the nitration of various heterocyclic compounds. capes.gov.br

Nitronium Tetrafluoroborate: This reagent has also been investigated for the nitration of azolopyrimidin-7-amines. researchgate.net

For the synthesis of this compound, nitration could theoretically occur before or after the partial reduction of the pyridine ring. Nitration of the fully aromatic pyrazolo[1,5-a]pyridine would likely target the C3 position under strong acid conditions, which upon subsequent reduction would need to selectively reduce the pyridine ring while preserving the nitro group. Conversely, nitration of the 6,7-dihydropyrazolo[1,5-a]pyridine intermediate would be influenced by the altered electronic nature of the partially saturated ring system.

Integration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles to reduce environmental impact. nih.govresearchgate.net These principles can be applied to various stages of the synthesis of this compound.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG) is a key strategy. mdpi.com The synthesis of N-heterocycles in water has been shown to be effective and can simplify purification processes. researchgate.netmdpi.com

Energy-Efficient Methods: Microwave-assisted nih.gov and sonochemical nih.govacs.org syntheses offer significant advantages by reducing reaction times, increasing yields, and lowering energy consumption compared to conventional heating methods. These techniques have been successfully applied to the synthesis of pyrazolo[1,5-a]pyridine and pyrimidine derivatives. nih.govnih.gov

Catalyst-Free Reactions: Developing synthetic routes that proceed without a catalyst simplifies the reaction setup and purification, reducing waste. A catalyst-free [3+2] cycloaddition for the synthesis of pyrazolo[1,5-a]pyridine derivatives under sonochemical conditions has been reported. nih.govacs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle. Multicomponent reactions are particularly effective in this regard, allowing for the construction of complex molecules like pyrazolo[1,5-a]pyrimidines in a single step. nih.gov

Green Chemistry PrincipleApplication in Synthesis of this compoundPotential Benefits
Alternative Solvents Use of water or bio-based solvents for cyclization reactions. mdpi.comReduced toxicity and environmental impact, simplified workup. researchgate.net
Energy Efficiency Microwave or ultrasound irradiation for cycloaddition or condensation steps. nih.govnih.govShorter reaction times, higher yields, lower energy consumption.
Use of Catalysis Employing reusable solid catalysts or metal-free catalysts. mdpi.comnih.govEasier separation, reduced metal waste, lower cost.
Atom Economy Designing one-pot, multicomponent reactions to build the heterocyclic core. nih.govFewer synthetic steps, reduced waste, higher overall efficiency.

Exploration of Catalytic Approaches (e.g., Metal-Free, Organocatalysis) to the Synthesis of this compound and its Precursors

Catalysis plays a pivotal role in the modern synthesis of heterocyclic compounds, offering enhanced efficiency, selectivity, and substrate scope.

Metal-Catalyzed Approaches: Various transition metals have been employed to catalyze the formation of the pyrazolo[1,5-a]pyridine and related pyrimidine cores.

Palladium (Pd): Pd-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are widely used to functionalize the pyrazolo[1,5-a]pyrimidine scaffold. encyclopedia.pub

Copper (Cu): Copper catalysis is effective for C-N bond formation in the synthesis of 2-aminobenzimidazoles scholaris.ca and has been used in the [3+3] annulation of saturated ketones with aminopyrazoles to form pyrazolo[1,5-a]pyrimidines. acs.org Copper-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates has also been described. nih.gov

Rhodium (Rh): Rhodium catalysts have been utilized in multicomponent reactions for the efficient synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov

Metal-Free and Organocatalytic Approaches: To avoid the cost and toxicity associated with transition metals, metal-free and organocatalytic methods are gaining prominence. nih.gov

TEMPO-Mediated Synthesis: A TEMPO-mediated [3+2] annulation-aromatization protocol has been developed for the regioselective synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds. acs.org In this process, TEMPO acts as both a Lewis acid and an oxidant. acs.org

Acid/Base Catalysis: Simple Brønsted acids like acetic acid can promote cross-dehydrogenative coupling reactions for the synthesis of pyrazolo[1,5-a]pyridines, using molecular oxygen as the oxidant. acs.orgnih.gov

Catalyst-Free Cycloaddition: As mentioned, sonication can facilitate the catalyst-free [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes to afford pyrazolo[1,5-a]pyridines in high yields. nih.gov

These catalytic methods could be strategically applied to synthesize the 6,7-dihydropyrazolo[1,5-a]pyridine precursor, which could then be nitrated to obtain the final product.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of the desired 2-nitro isomer. Key parameters to consider include the choice of nitrating agent, solvent, temperature, and reaction time.

The regioselectivity of nitration on the pyrazolo[1,5-a]pyrimidine ring system is a well-documented example of how conditions can dictate the outcome. researchgate.netdocumentsdelivered.com A similar sensitivity can be expected for the pyrazolo[1,5-a]pyridine scaffold.

ParameterCondition AOutcome ACondition BOutcome BReference
Nitrating Agent HNO₃/H₂SO₄3-Nitro-pyrazolo[1,5-a]pyrimidineHNO₃/Ac₂O6-Nitro-pyrazolo[1,5-a]pyrimidine researchgate.netdocumentsdelivered.com
Catalyst None (Thermal)Lower yield, longer timeUltrasoundHigh yield, shorter time nih.gov
Atmosphere ArgonLow yield (6%)OxygenHigh yield (94%) nih.gov
Solvent/Catalyst Acetic AcidModerate yieldAcetic Acid / O₂High yield acs.orgnih.gov

For the synthesis of this compound, optimization would involve:

  • Nitration Step: A systematic study of different nitrating agents (e.g., HNO₃/H₂SO₄, HNO₃/Ac₂O, NO₂BF₄) and conditions (temperature, solvent) to maximize the formation of the 2-nitro isomer over other regioisomers (e.g., 3-nitro).
  • Reduction Step: If nitration precedes reduction, the conditions for the partial hydrogenation of the pyridine ring must be carefully controlled to avoid reduction of the nitro group. Catalysts like palladium on carbon (Pd/C) with controlled hydrogen pressure, or transfer hydrogenation methods could be explored. The choice of solvent and temperature would also be critical to achieve the desired 6,7-dihydro product selectively.
  • Stereoselective Synthesis Strategies for Chiral Analogs of this compound

    The presence of sp³-hybridized carbon atoms at positions 6 and 7 in the dihydropyridine ring introduces the possibility of chirality. The development of stereoselective synthetic strategies would allow for the preparation of enantiomerically pure or enriched analogs, which is often crucial for biological applications.

    Potential Stereoselective Strategies:

    Asymmetric Catalysis: A chiral catalyst could be employed in the key bond-forming reaction that establishes the stereocenter(s). For instance, an asymmetric version of the [3+2] cycloaddition or the cyclocondensation reaction could be developed. Chiral-at-metal Rh(III) complexes have been successfully used for the asymmetric synthesis of related pyrazolo[3,4-b]pyridine analogues. rsc.org

    Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to one of the starting materials to direct the stereochemical outcome of a cyclization or reduction step. The auxiliary would then be removed in a subsequent step.

    Resolution: A racemic mixture of the final compound or a chiral intermediate could be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

    Chiral Pool Synthesis: The synthesis could begin with a readily available enantiomerically pure starting material that already contains the desired stereocenter(s), such as a chiral piperidine derivative.

    The specific approach would depend on the chosen retrosynthetic pathway. If the 6,7-dihydro ring is formed via a reduction, an asymmetric hydrogenation using a chiral catalyst (e.g., a Ru- or Rh-phosphine complex) could be a viable strategy to set the stereochemistry at C6 and C7.

    Reaction Chemistry and Mechanistic Investigations of 2 Nitro 6,7 Dihydropyrazolo 1,5 a Pyridine

    Electrophilic and Nucleophilic Substitution Reactions Involving 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine

    The reactivity of the this compound core towards substitution reactions is governed by the electronic properties of its constituent rings. The pyridine (B92270) ring, in general, is considered electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring. uoanbar.edu.iq This deactivation makes electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation, significantly more difficult than for benzene (B151609) and often requires harsh reaction conditions. uoanbar.edu.iq The presence of the strongly electron-withdrawing 2-nitro group further deactivates the pyrazolopyridine system towards electrophilic attack.

    Conversely, this electron-deficient character makes the aromatic portion of the ring system highly susceptible to nucleophilic attack. uoanbar.edu.iq The nitro group at the 2-position, in particular, strongly activates the ring for nucleophilic aromatic substitution (SNAr) and nucleophilic addition reactions. Studies on related highly electrophilic nitro-azolopyridines have shown that they can react with a range of neutral carbon-nucleophiles, such as 1,3-dicarbonyl compounds and indoles, under mild, base-free conditions to form stable addition products. nih.govresearchgate.net For instance, 6-nitroisoxazolo[4,3-b]pyridines readily undergo nucleophilic addition at position 7. nih.gov This suggests that this compound would be a prime candidate for similar transformations, likely at positions adjacent to the nitro group or the bridgehead nitrogen. The partially saturated nature of the dihydropyridine (B1217469) ring also presents sites for different reactivity compared to its fully aromatic counterpart.

    Reduction and Oxidation Chemistry of the Nitro Group in this compound

    The chemistry of the nitro group and the dihydropyridine ring offers significant opportunities for synthetic modification through redox reactions.

    Oxidation: The dihydropyridine ring is susceptible to oxidation to form the corresponding aromatic pyrazolo[1,5-a]pyridine (B1195680). Research on analogous 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines has demonstrated that oxidative aromatization can be achieved while preserving the nitro group. nih.govmdpi.com However, the success of this transformation can be sensitive to the presence of other substituents, with electron-donating groups sometimes leading to decomposition. nih.gov A study on 2-methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine (B1652601), a closely related structure lacking the nitro group, showed that oxidation to the aromatic pyrimidine (B1678525) could be accomplished using bromine in acetic acid. researchgate.net The oxidation of dihydropyridines can also be effected by agents like nitrous acid, which may decompose to form the active electrophile NO+. stackexchange.com

    Reduction: The nitro group is one of the most readily reducible functional groups in organic chemistry, providing a gateway to several other functionalities. wikipedia.org A wide array of reagents can be employed for the reduction of aromatic nitro compounds to the corresponding primary amines. wikipedia.orgcommonorganicchemistry.com These methods are broadly applicable to the 2-nitro group of the title compound.

    Electrochemical studies on a similar compound, 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide, have shown that in an acidic aqueous medium, the nitro group undergoes an irreversible six-electron reduction to form the corresponding 6-amino derivative. nih.govmdpi.com In aprotic media, the reduction proceeds in two distinct stages. nih.govmdpi.com The change in electronic properties upon reduction is significant, transforming the strongly electron-withdrawing nitro group (NO₂) into a strongly electron-donating amino group (NH₂). nih.gov

    Table 1: Common Reagents for Nitro Group Reduction

    Reagent/SystemTypical ProductNotesReference
    H₂/Pd/CAmineA common and efficient method for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
    H₂/Raney NickelAmineUseful alternative to Pd/C, especially when avoiding dehalogenation is necessary. commonorganicchemistry.com
    SnCl₂AmineProvides a mild method that tolerates other reducible groups. commonorganicchemistry.com
    Fe in Acidic MediaAmineA classical and cost-effective method for reducing aromatic nitro compounds. commonorganicchemistry.com
    Zn/NH₄ClHydroxylamineZinc dust with ammonium (B1175870) chloride can selectively reduce nitro compounds to hydroxylamines. wikipedia.orgscispace.com
    Na₂SAmineCan sometimes achieve selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.com

    Heterocyclic Ring Opening and Rearrangement Reactions Involving the this compound Core

    The fused heterocyclic structure of this compound can undergo ring-opening reactions under certain conditions, providing access to different molecular scaffolds. A key study on 2-methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine demonstrated that hydrolysis with hydrochloric acid leads to the cleavage of the dihydropyrimidine (B8664642) ring, yielding 3-amino-5-methylpyrazole (B16524) and the unsaturated ketone precursor. researchgate.net This type of reaction highlights the potential for the dihydropyrazolo[1,5-a]pyridine system to act as a synthon for substituted pyrazoles.

    While specific rearrangement reactions for the title compound are not extensively documented, the general field of organic chemistry provides numerous examples of synthetically useful rearrangements that could potentially be applied to its derivatives. libretexts.org These include reactions like the Wolff rearrangement for ring expansions or contractions, and the Beckmann rearrangement of oximes derived from related ketones. libretexts.org The presence of the nitro group and the fused ring system could lead to unique and complex rearrangement pathways under specific thermal, photochemical, or catalytic conditions. For instance, ring-opening/ring-closing protocols have been developed for nitrothiophenes, which proceed through a tandem 1,6-H shift and 6π-electrocyclization, showcasing how a nitro-activated ring can be manipulated to form new heterocyclic structures. researchgate.net

    Cycloaddition Reactions and Pericyclic Processes with this compound

    Pericyclic reactions, which are concerted processes involving a cyclic transition state, represent a powerful tool in organic synthesis. adichemistry.comlibretexts.org These reactions, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are highly stereoselective and their outcomes are often dictated by thermal or photochemical conditions, as explained by the Woodward-Hoffmann rules. adichemistry.comlibretexts.org

    The electron-deficient nature of the pyridine ring in this compound, enhanced by the 2-nitro substituent, makes it a potential candidate for participation in cycloaddition reactions. Research has shown that highly electrophilic systems, such as 6-nitroisoxazolo[4,3-b]pyridines, can function as heterodienes in [4+2] cycloaddition (Diels-Alder) reactions. nih.gov These reactions occur readily across the C=C bond bearing the nitro group, reacting with electron-rich dienes and even aromatic compounds like indole. nih.gov This indicates a strong possibility that the nitro-activated pyridine moiety of the title compound could similarly engage in cycloaddition reactions, serving as a dienophile or a heterodiene to construct more complex polycyclic systems. The outcome of such reactions (e.g., [4+2], [2+2], or [6+2] cycloadditions) would depend on the reaction partner and whether the reaction is conducted under thermal or photochemical conditions. youtube.com

    Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

    Metal-catalyzed cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation. To engage this compound in such reactions, it would first need to be functionalized with a suitable group, typically a halogen (e.g., Br, I) or a triflate, to act as an electrophilic partner.

    However, cross-coupling reactions involving pyridine rings, particularly at the 2-position, can be challenging. rsc.org The proximity of the basic nitrogen atom can interfere with the catalytic cycle of common reactions like the Suzuki-Miyaura coupling by coordinating to the metal center (e.g., palladium). Furthermore, the preparation and stability of the necessary pyridine-2-boronic acids or esters can be problematic. rsc.org To overcome these issues, alternative coupling partners have been developed. A notable advancement is the use of pyridine sulfinates as general and highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.org This methodology has proven successful for 2-, 3-, and 4-substituted pyridines, suggesting that a halogenated derivative of this compound could be successfully coupled using this or similar advanced protocols.

    Investigation of Reaction Intermediates and Transition States via Advanced Spectroscopic and Computational Techniques

    Understanding the detailed mechanisms of the reactions involving this compound requires the use of advanced analytical methods. The study of reaction intermediates and transition states provides crucial insights that can help explain observed reactivity and selectivity.

    Electrochemical methods combined with Electron Spin Resonance (ESR) spectroscopy have been effectively used to probe the reduction mechanism of a closely related nitro-azolopyrimidine. nih.govmdpi.com These studies successfully identified and characterized radical intermediates formed during the reduction of the nitro group. The experiments detected the formation of a dianion radical and also suggested the simultaneous generation of a nitroxyl (B88944) radical and another radical with spin density on a ring nitrogen atom. mdpi.com This provides direct evidence for a radical-based mechanism in the electrochemical reduction of this class of compounds.

    In addition to spectroscopy, computational chemistry plays a vital role. Quantum chemical calculations are used to model molecular structures, charge distributions, and reaction pathways. nih.gov For example, calculations of the Highest Occupied Molecular Orbital (HOMO) have been used to explain the mechanism of oxidative degradation in related dihydropyrimidines. nih.gov Computational studies are also essential for analyzing pericyclic reactions, where they can be used to calculate the activation enthalpies and geometries of transition states with a high degree of accuracy using methods like CASPT2, CBS-QB3, and Density Functional Theory (DFT). researchgate.net Such computational and spectroscopic investigations are indispensable for building a complete mechanistic picture of the chemistry of this compound.

    Advanced Structural Elucidation and Conformational Analysis of 2 Nitro 6,7 Dihydropyrazolo 1,5 a Pyridine

    Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Conformation of 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine

    While a specific single-crystal X-ray diffraction study for this compound was not found in the searched literature, the analysis of closely related structures, such as substituted imidazo[1,2-a]pyridines and other fused heterocyclic systems, provides a robust framework for understanding its expected solid-state conformation. nih.govnih.govmdpi.com

    Table 1: Representative Crystallographic Data for an Analogous Fused Heterocycle This table presents data for 2-(4-meth-oxy-phen-yl)-6-nitro-imidazo[1,2-a]pyridine-3-carbaldehyde to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

    ParameterValueReference
    Chemical FormulaC₁₅H₁₁N₃O₄ nih.gov
    Crystal SystemMonoclinic mdpi.com
    Space GroupP2₁/c nih.gov
    a (Å)5.9308(2) mdpi.com
    b (Å)26.0156(4) mdpi.com
    c (Å)12.4864(2) mdpi.com
    β (°)93.243(2) mdpi.com
    Volume (ų)2022.17(6) mdpi.com
    Z4 researchgate.net

    Analysis of Intermolecular Interactions and Crystal Packing of this compound

    The stability and arrangement of molecules in a crystal, known as crystal packing, are governed by a network of intermolecular interactions. For this compound, these interactions would be elucidated through the detailed analysis of its crystal structure. The nitro group is a strong hydrogen bond acceptor, and C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and hydrogen atoms from neighboring molecules would be a prominent feature, contributing to the cohesion of the crystal structure. nih.gov

    Advanced NMR Spectroscopic Techniques for Detailed Structural Assignments of this compound

    Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the detailed connectivity and spatial relationships within the molecule in solution.

    Standard ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei. For the pyrazolo[1,5-a]pyrimidine (B1248293) system, the chemical shifts are influenced by the electron-withdrawing nitro group and the electronic structure of the fused rings. mdpi.comresearchgate.net For example, in pyrazolo[1,5-a]pyrimidines, the H-2 proton typically resonates at a lower field compared to other protons on the pyrazole (B372694) ring. researchgate.net

    Two-dimensional (2D) NMR techniques are crucial for definitive assignments.

    COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, identifying neighboring protons within the dihydropyridine (B1217469) and pyrazole rings. researchgate.net

    HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the direct assignment of carbon signals based on their attached protons. ipb.pt

    HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings (2-3 bonds) between ¹H and ¹³C nuclei. This is particularly useful for assigning quaternary carbons and for confirming the connectivity across the fused ring system and the position of the nitro group. ipb.pt

    NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is vital for determining the relative stereochemistry and conformation of the dihydropyridine ring. nih.gov

    While solid-state NMR data for this specific compound is not available, this technique could provide valuable insights into the molecular structure and dynamics in the solid phase, complementing X-ray diffraction data, especially if the compound were amorphous or difficult to crystallize.

    Table 2: Representative ¹H and ¹³C NMR Data for the Pyrazolo[1,5-a]pyrimidine Scaffold This table is a composite based on data for related pyrazolo[1,5-a]pyrimidine derivatives to illustrate expected chemical shifts.

    Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC CorrelationsReference
    H-2~8.0~139.0C-3, C-3a researchgate.netnih.gov
    H-3~6.5~97.0C-2, C-3a, C-7 researchgate.netnih.gov
    H-5~4.3~46.0C-6, C-7, C-3a nih.gov
    H-6~2.1~25.0C-5, C-7 nih.gov
    H-7~4.9~131.0C-5, C-6, C-3a nih.gov

    Chiroptical Spectroscopy for Stereochemical Characterization of Chiral this compound Analogs

    If a chiral center were introduced into the this compound scaffold, for instance, by substitution on the dihydropyridine ring, chiroptical spectroscopy would be essential for determining the absolute configuration of the resulting enantiomers.

    Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores. The pyrazolopyridine core and the nitro group act as strong chromophores. Theoretical calculations of the ECD spectrum using time-dependent density functional theory (TD-DFT) for a proposed enantiomer can be compared with the experimental spectrum. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S) of the chiral analog.

    Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD spectra provide detailed information about the stereochemistry of the entire molecule, as every vibrational mode can potentially be VCD active. It is particularly powerful for molecules with multiple chiral centers or complex conformational landscapes. By comparing the experimental VCD spectrum with the DFT-calculated spectrum for a specific enantiomer, one can confidently determine its absolute stereochemistry.

    Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies of this compound

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

    Under Electron Ionization (EI), the fragmentation of related nitro-heterocyclic compounds often begins with characteristic losses. nih.gov For this compound, the molecular ion (M⁺•) would be expected to undergo:

    Loss of the nitro group: A primary fragmentation pathway would likely involve the cleavage of the C-NO₂ bond, leading to the loss of a nitro radical (•NO₂) to give an [M - 46]⁺ ion. nih.gov

    Ring Cleavage: Subsequent fragmentation could involve the cleavage of the dihydropyridine or pyrazole rings. In related pyrimidine (B1678525) systems, the pyrimidine ring is often more stable than attached rings, but fragmentation can proceed through the loss of small neutral molecules like HCN or N₂. sapub.org

    Retro-Diels-Alder (RDA) reaction: The dihydropyridine ring could potentially undergo an RDA-type fragmentation, leading to the expulsion of a neutral molecule and the formation of a stable radical cation.

    Electrospray ionization (ESI), a softer ionization technique, would produce a protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments on this ion would reveal fragmentation pathways often initiated by the loss of neutral molecules like H₂O or HONO. nih.gov

    Isotopic Labeling Studies Isotopic labeling is a crucial tool for verifying fragmentation mechanisms and for use in metabolic studies. nih.gov By synthesizing this compound with specific isotopes, such as ¹⁵N or ¹³C, the movement of these labeled atoms during fragmentation can be tracked. For example, labeling the nitrogen atoms of the pyrazole ring with ¹⁵N would confirm whether nitrogen-containing fragments originate from the pyrazole or pyridine (B92270) portion of the fused system. nih.gov Similarly, ¹³C labeling at specific positions would clarify the origins of carbon-containing fragment ions, providing definitive evidence for proposed fragmentation pathways. nih.gov

    Theoretical and Computational Studies of 2 Nitro 6,7 Dihydropyrazolo 1,5 a Pyridine

    Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals of 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine

    Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

    For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to optimize the molecular geometry and compute various electronic properties. eurjchem.com These calculations reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. The presence of the electron-withdrawing nitro group and the fused ring system significantly influences the electronic landscape of the molecule. Theoretical investigations on related pyridine (B92270) and pyrazole (B372694) derivatives have demonstrated the utility of DFT in understanding their structural and electronic characteristics. eurjchem.comelectrochemsci.orgnih.gov

    Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction for this compound

    The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. libretexts.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.govnih.gov

    In this compound, the HOMO is expected to be distributed over the pyrazolo[1,5-a]pyridine (B1195680) ring system, while the LUMO is likely to be localized predominantly on the nitro group, a characteristic feature for molecules containing this functional group. researchgate.net This distribution suggests that the molecule would be susceptible to nucleophilic attack at positions influenced by the electron-withdrawing nitro group. The HOMO-LUMO gap provides insights into the molecule's kinetic stability; a smaller gap generally implies higher reactivity. nih.gov For instance, in related nitro-containing heterocyclic systems, the localization of the LUMO on the nitro group is a common finding. researchgate.net The selection of the appropriate frontier orbital (e.g., HOMO vs. HOMO-1 or LUMO vs. LUMO+1) is critical for accurately predicting reactivity in heterocyclic compounds. wuxibiology.com

    Quantum Chemical Descriptors and Structure-Reactivity Relationships for this compound

    Beyond HOMO and LUMO energies, a range of quantum chemical descriptors can be calculated using DFT to quantify various aspects of a molecule's reactivity. These descriptors provide a more comprehensive picture of the structure-reactivity relationship.

    Key quantum chemical descriptors include:

    Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

    Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

    Electronegativity (χ): The tendency of an atom or molecule to attract electrons (χ = (I + A) / 2).

    Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

    Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating higher reactivity.

    Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

    Studies on similar heterocyclic compounds, such as pyridine derivatives, have shown that these descriptors can be effectively correlated with experimental observations, for example, in the context of corrosion inhibition. electrochemsci.org For this compound, a high electrophilicity index would be expected due to the nitro group, signifying its propensity to act as an electrophile.

    DescriptorDefinitionPredicted Trend for this compound
    Ionization Potential (I)-EHOMORelatively high due to the electron-withdrawing nitro group.
    Electron Affinity (A)-ELUMOHigh, indicating a strong ability to accept an electron.
    Electronegativity (χ)(I + A) / 2Expected to be high, reflecting its electron-attracting nature.
    Chemical Hardness (η)(I - A) / 2The value would depend on the HOMO-LUMO gap.
    Chemical Softness (S)1 / ηInversely related to hardness; a smaller gap leads to higher softness.
    Electrophilicity Index (ω)χ² / 2ηPredicted to be high, indicating strong electrophilic character.

    Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects on this compound

    While quantum chemical calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and interactions with the environment over time.

    For this compound, the dihydropyridine (B1217469) ring introduces a degree of conformational flexibility. MD simulations can explore the accessible conformations of this ring and the orientation of the nitro group. Furthermore, by including solvent molecules in the simulation, the effect of solvation on the molecule's structure and dynamics can be investigated. This is particularly important for understanding its behavior in solution, which is relevant for many chemical reactions and biological applications. The stability of intramolecular interactions and the influence of the solvent on these interactions can be assessed by analyzing the MD trajectories. nih.gov

    Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) of this compound

    Computational methods are also highly valuable for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

    NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). These predicted spectra can be compared with experimental data to confirm the structure of synthesized compounds. nih.gov

    Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. kbhgroup.in These computed frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational bands to particular functional groups and motions within the molecule, such as the characteristic symmetric and asymmetric stretching frequencies of the nitro group. nih.govmdpi.com

    Spectroscopic PropertyComputational MethodExpected Key Features for this compound
    ¹H NMR Chemical ShiftsGIAO-DFTSignals corresponding to protons on the pyrazole and dihydropyridine rings, with downfield shifts for protons near the nitro group.
    ¹³C NMR Chemical ShiftsGIAO-DFTResonances for all carbon atoms, with the carbon attached to the nitro group expected at a significantly downfield position.
    Vibrational Frequencies (IR)DFT Frequency CalculationStrong absorption bands for the asymmetric and symmetric stretching of the N-O bonds in the nitro group.

    Reaction Pathway Energetics and Transition State Modeling for Syntheses and Transformations of this compound

    Computational chemistry can be used to model chemical reactions, providing a detailed understanding of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, the energetics of a reaction pathway can be mapped out.

    For the synthesis of this compound, transition state modeling can be employed to understand the mechanism of its formation, for instance, through a multicomponent reaction. nih.gov The activation energies for different potential pathways can be calculated to determine the most likely reaction mechanism. Similarly, for transformations of this compound, such as reduction of the nitro group or aromatization of the dihydropyridine ring, computational modeling can predict the feasibility of these reactions and identify the key intermediates and transition states involved. This information is invaluable for optimizing reaction conditions and designing new synthetic strategies.

    Derivatization and Functionalization Strategies for 2 Nitro 6,7 Dihydropyrazolo 1,5 a Pyridine

    Chemical Modification of the Nitro Group: Reduction, Denitration, and Transformation to Other Functionalities

    The nitro group is a versatile functional group that significantly influences the electronic properties of the heterocyclic system and serves as a key handle for synthetic transformations.

    Reduction: The reduction of the nitro group to an amino group is a fundamental transformation. This conversion is significant as the resulting amino group can serve as a precursor for the synthesis of various other derivatives. nih.gov For instance, in analogous condensed heterocyclic systems like 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide, the nitro group can be electrochemically reduced in a six-electron step to form the corresponding 6-amino derivative. mdpi.com This transformation highlights the potential for creating amino-substituted pyrazolo[1,5-a]pyridines, which are valuable intermediates for further derivatization.

    Denitration and Transformation: Beyond reduction, the nitro group can be involved in other modifications. The electron-withdrawing nature of the nitro group activates the heterocyclic ring for nucleophilic substitution reactions. nih.gov This allows for the potential displacement of the nitro group or other leaving groups on the ring by various nucleophiles. While direct denitration (complete removal) is less commonly documented for this specific scaffold, transformations into other functionalities are a key strategy. For example, the chemical modification of arginine by nitromalondialdehyde leads to the synthesis of δ-(5-nitro-2-pyrimidyl) ornithyl derivatives, showcasing how nitro-containing heterocycles react to form new products. nih.gov

    The following table summarizes potential modifications of the nitro group based on reactions observed in similar heterocyclic systems.

    Transformation Reagents/Conditions Product Type Reference
    Reduction to Amine Electrochemical reduction6-Amino derivative mdpi.com
    Nucleophilic Aromatic Substitution Various NucleophilesSubstituted derivatives nih.gov

    Functionalization of the Dihydropyridine (B1217469) Ring in 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine

    The dihydropyridine ring is a key area for structural diversification, with several positions amenable to modification.

    Oxidation: One of the primary reactions of the 4,7-dihydropyrazolo[1,5-a]pyrimidine ring is its oxidation to the fully aromatic pyrazolo[1,5-a]pyrimidine (B1248293) system. This aromatization can be achieved using oxidizing agents like phenyliododiacetate (PhI(OAc)₂) in acetic acid. nih.gov However, the success of this reaction is highly dependent on the nature of the substituents, particularly at position 7. Compounds with electron-donating groups at this position may undergo decomposition instead of clean aromatization. nih.gov

    Substitution and Other Reactions: The dihydropyridine moiety can undergo various other chemical transformations. Studies on the closely related 2-methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine (B1652601) have demonstrated a range of reactions including hydrolysis, reduction, alkylation, formylation, and nitrosation, primarily affecting the dihydropyrimidine (B8664642) portion of the molecule. researchgate.net These reactions highlight the chemical reactivity of this ring and the potential to introduce a wide array of functional groups.

    The table below details some functionalization reactions performed on the dihydropyridine ring of analogous systems.

    Reaction Type Reagents/Conditions Position(s) Affected Resulting Structure Reference
    Oxidation PhI(OAc)₂, Acetic Acid, 100°CDihydropyridine RingAromatized Pyrazolo[1,5-a]pyrimidine nih.gov
    Oxidation Bromine in Acetic AcidDihydropyrimidine RingAromatized Pyrazolo[1,5-a]pyrimidine researchgate.net
    Nitrosation NaNO₂, HClPosition 66-Hydroximino derivative researchgate.net
    Formylation Vilsmeier-Haack ReagentPosition 66-Formyl derivative researchgate.net

    Synthesis of Polyfunctionalized this compound Derivatives

    The development of polyfunctionalized derivatives, where multiple positions on the scaffold are substituted, is a key strategy in medicinal chemistry to explore structure-activity relationships. Multicomponent reactions are particularly effective for this purpose, allowing for the one-pot synthesis of complex molecules from simple precursors. For instance, the reaction between 3-aminoazoles, 1-morpholino-2-nitroalkenes, and various aldehydes can produce a range of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines with diverse substituents at positions 2, 5, and 7. nih.gov This approach enables the creation of derivatives bearing multiple functional groups, such as methyl and phenyl groups, in a single synthetic operation. nih.gov

    An example of a polyfunctionalized derivative synthesized via a multicomponent reaction is 5-Methyl-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine. nih.gov

    Development of Libraries of this compound Analogs through Combinatorial Chemistry Approaches

    The pyrazolo[1,5-a]pyrimidine scaffold is considered a privileged structure for combinatorial library design due to its synthetic accessibility and biological relevance. nih.govencyclopedia.pub The amenability of the this compound core to multicomponent reactions makes it an ideal candidate for combinatorial chemistry. By systematically varying the building blocks used in these reactions—such as different substituted 3-aminopyrazoles, nitroalkenes, and aldehydes—large libraries of analogs can be rapidly synthesized. nih.gov This approach allows for the efficient exploration of the chemical space around the core scaffold, facilitating the discovery of compounds with desired properties. The ability to generate structural diversity at multiple positions (2, 5, and 7) is a significant advantage for creating focused compound libraries.

    Advanced Applications of 2 Nitro 6,7 Dihydropyrazolo 1,5 a Pyridine in Materials Science and Chemical Technologies Excluding Biological/clinical

    2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine as a Building Block for Supramolecular Assemblies

    The pyrazolo[1,5-a]pyridine (B1195680) framework is a known participant in the formation of supramolecular structures through non-covalent interactions. For instance, derivatives like 3-phenyl-7-(pyrid-2-yl)- nih.govbldpharm.comresearchgate.nettriazolo[1,5-a]pyridine have been shown to form inclusion complexes with cyclodextrins, creating chemosensors for divalent cations. nih.gov The nitrogen atoms within the pyrazole (B372694) and pyridine (B92270) rings can act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking interactions. The presence of a nitro group in the 2-position of this compound would introduce a strong electron-withdrawing character and potential for additional hydrogen bonding, which could be exploited in the design of novel supramolecular assemblies. These assemblies could find use in areas such as molecular recognition, guest encapsulation, and the development of responsive materials. The self-assembly of such molecules can be directed by various factors including solvent polarity and the presence of metal ions, leading to diverse and complex architectures. nih.govrsc.org

    Integration of this compound into Polymeric Materials

    The incorporation of heterocyclic moieties like pyrazolo[1,5-a]pyridine into polymer chains can impart unique properties to the resulting materials. While direct polymerization of this compound has not been extensively documented, its structure suggests several possibilities for integration into polymeric systems. For instance, functionalization of the dihydropyridine (B1217469) ring or the pyrazole nucleus could introduce polymerizable groups, allowing it to act as a monomer or a cross-linking agent. The nitro group could also serve as a reactive handle for post-polymerization modification. The inclusion of such a polar, electron-deficient unit could enhance the thermal stability, conductivity, or optical properties of the polymer.

    Photophysical Properties and Potential for Optoelectronic Materials (e.g., Organic Conductors, Semiconductors, Photovoltaic Cells)

    The photophysical properties of nitro-substituted heterocyclic compounds are of significant interest for applications in optoelectronics. The introduction of a nitro group can lead to intramolecular charge transfer (ICT) states, which are crucial for the functioning of various optoelectronic devices. nih.gov For example, tetraarylporphyrins with nitro groups have been investigated as electron-accepting pigments in model photosynthetic systems. nih.gov The this compound molecule, with its electron-donating dihydropyrazolo[1,5-a]pyridine core and electron-withdrawing nitro group, is a prime candidate for exhibiting interesting photophysical phenomena.

    Derivatives of pyrazolo[4,3-c]pyridines have been shown to possess fluorescence properties, with some acting as pH indicators. nih.gov The development of novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins highlights the potential of this scaffold in light-absorbing applications. nih.gov These properties suggest that with further research, this compound and its derivatives could be explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of organic conductors or semiconductors.

    Catalytic Roles or Ligand Synthesis Potential of this compound and its Derivatives

    The nitrogen-rich core of the pyrazolo[1,5-a]pyridine system makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The nitrogen atoms can coordinate to a variety of metal centers, and the electronic properties of the ligand can be tuned by substituents. The electron-withdrawing nitro group in this compound would significantly influence the electron density on the coordinating nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes.

    While direct catalytic applications of this compound are not yet reported, related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov Furthermore, the synthesis of various substituted pyrazolo[1,5-a]pyrimidines often involves catalytic steps, indicating the compatibility of this heterocyclic system with catalytic processes. researchgate.netnih.gov The potential for creating chiral ligands from derivatives of this compound could also be explored for applications in asymmetric catalysis.

    Applications in Advanced Analytical Probes or Sensors (Non-biological Detection)

    The development of chemosensors for the detection of various analytes is a rapidly growing field. The ability of pyrazolo[1,5-a]pyridine derivatives to form complexes with metal ions and exhibit changes in their photophysical properties upon binding makes them attractive candidates for sensor applications. nih.gov As previously mentioned, a supramolecular assembly involving a triazolopyridine derivative and cyclodextrin (B1172386) has been successfully employed as a fluorescent sensor for Fe(II) ions. nih.gov

    The this compound scaffold, with its potential for both metal coordination and hydrogen bonding, coupled with the electronic influence of the nitro group, could be engineered to create highly selective and sensitive analytical probes. Such probes could be designed for the detection of environmentally relevant ions or small molecules through mechanisms such as fluorescence quenching or enhancement. Voltammetric methods have been developed for the determination of related nitro-containing dihydropyrazolo[1,5-a]pyrimidine compounds, suggesting that electrochemical sensing could be another avenue for the application of this compound. rjpbr.comresearchgate.net

    Advanced Analytical Methodologies for the Quantitative and Qualitative Study of 2 Nitro 6,7 Dihydropyrazolo 1,5 a Pyridine

    High-Resolution Chromatography (e.g., HPLC-HRMS, GC-MS) for Purity Assessment and Impurity Profiling of 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine

    High-resolution chromatographic techniques are indispensable for establishing the purity and identifying impurities of "this compound." High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer the requisite sensitivity and specificity for this task.

    GC-MS is suitable for volatile and thermally stable compounds. For "this compound," its applicability would depend on its thermal stability and volatility. In the analysis of structurally similar compounds, such as 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, mass spectrometry using the electron ionization (EI) method has been employed to characterize the synthesized molecules. nih.gov This indicates that under the right conditions, the compound could be analyzed by GC-MS, which would provide valuable information on volatile impurities.

    Impurity Profiling: The identification of impurities is critical for quality control. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, impurities can arise from starting materials, intermediates, or side reactions during synthesis. For example, in the synthesis of dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones, an inactive cyclic byproduct was identified using a combination of UPLC and mass spectrometry. mdpi.comnih.gov A similar strategy would be employed for "this compound" to create a comprehensive impurity profile.

    TechniqueApplication for this compoundExemplary Findings from Related CompoundsReference
    HPLC-HRMSPurity determination, quantification in complex matrices, identification of non-volatile impurities.LC-MS-MS method developed for a pyrazolo[1,5-a]pyrimidine derivative in rat plasma with a linearity of 0.1-50 µg/mL. nih.gov
    GC-MSAnalysis of volatile impurities, requires thermal stability of the compound.EI-MS used for the characterization of synthesized 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines. nih.gov
    UPLC-MSIdentification of synthesis byproducts and impurities.Identified an inactive cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one byproduct. mdpi.comnih.gov

    Spectrophotometric and Fluorimetric Methods for Trace Analysis of this compound

    Spectrophotometric and fluorimetric methods offer sensitive and often rapid means for the quantification of compounds, particularly at trace levels.

    Spectrophotometric Analysis: UV-Visible spectrophotometry is based on the absorption of light by a molecule. The presence of the nitro group and the aromatic pyrazolopyridine core in "this compound" suggests it will have characteristic UV-Vis absorption bands. While specific spectra for this compound are not publicly documented, related pyrazolo[1,5-a]pyrimidine fluorophores exhibit absorption maxima between 340-440 nm, attributed to intramolecular charge transfer processes. nih.gov For analogous nitro-containing heterocyclic systems, such as 5-nitro-6-amino-1,10-phenanthroline, a spectrophotometric method was developed for the determination of Fe(II) based on the formation of a colored complex with an absorption maximum at 520 nm. nih.gov A direct spectrophotometric method for "this compound" would involve measuring its absorbance at its λmax and using a calibration curve to determine its concentration.

    Fluorimetric Methods: Fluorescence spectroscopy is known for its high sensitivity and selectivity. The fluorescence properties of the pyrazolo[1,5-a]pyridine (B1195680) scaffold have been explored. For example, a novel pyrazolo[1,5-a]pyridine carboxylic acid was developed as a fluorescent pH probe. nih.gov This probe exhibited weak fluorescence at pH values above 5.2, but its fluorescence intensity increased significantly as the pH decreased, with a quantum yield of 0.64 at pH 2.4. nih.gov The emission maximum was observed at 445 nm upon excitation at 380 nm. nih.gov Another study on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines showed that their emission spectra are highly dependent on the nature of the substituent at position 7. nih.gov Whether "this compound" is fluorescent would need to be experimentally determined, as nitro groups can sometimes quench fluorescence. If it is fluorescent, a highly sensitive analytical method could be developed for its trace analysis.

    MethodPrinciplePotential Application for this compoundFindings from Related CompoundsReference
    UV-Visible SpectrophotometryMeasurement of light absorption.Quantitative analysis based on absorbance at λmax.Related pyrazolo[1,5-a]pyrimidines absorb in the 340-440 nm range. nih.gov
    FluorimetryMeasurement of emitted light after excitation.Highly sensitive trace analysis, if the compound is fluorescent.A pyrazolo[1,5-a]pyridine derivative showed a quantum yield of 0.64 and was used as a pH probe. nih.gov

    Electrochemical Methods for Redox Characterization of this compound

    Electrochemical methods, such as cyclic voltammetry (CV), are powerful for investigating the redox properties of molecules. The nitro group in "this compound" is an electroactive moiety, making it a prime candidate for electrochemical studies.

    While no specific electrochemical data for "this compound" is available, studies on similar structures provide insight. For example, the electrochemical reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-arginine (B1665763) monohydrate was studied in both aqueous and aprotic media. nih.gov In an acidic aqueous medium, the nitro group underwent an irreversible six-electron reduction to the corresponding amine. nih.gov In aprotic media (DMF), the reduction occurred in two stages. nih.gov Similarly, a voltammetric method was developed for the determination of another nitro-substituted pyrazolo[1,5-a]pyrimidine derivative, where the electrochemical activity was attributed to the reduction of the nitro group. nih.gov This method achieved a limit of detection of 0.8 mg/L and a limit of quantification of 2.4 mg/L. nih.gov

    The electrochemical characterization of "this compound" would likely reveal similar behavior, with the nitro group being the primary redox center. Such studies would provide valuable information on its reduction potential, the number of electrons transferred, and the reversibility of the redox process, which can be correlated with its chemical reactivity and potential metabolic pathways.

    Development and Application of Hyphenated Techniques for Complex Mixture Analysis where this compound is Present

    Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing "this compound." aaronchem.com These techniques provide both separation of the components and their structural identification. aaronchem.com

    LC-MS is a cornerstone of modern analytical chemistry, combining the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. bldpharm.com Its application in analyzing complex mixtures containing nitrogen-containing heterocycles is well-established. nih.gov For instance, an LC-MS method was developed for the determination of various nitrogen-containing heterocycles in water, demonstrating good performance with method detection limits between 3 and 6 μg/L for most analytes. nih.gov The application of LC-MS for the analysis of a pyrazolo[1,5-a]pyrimidine derivative in plasma further underscores its suitability for complex biological samples. nih.gov

    LC-NMR , the hyphenation of liquid chromatography with nuclear magnetic resonance spectroscopy, allows for the direct structural elucidation of separated compounds without the need for prior isolation. bldpharm.comresearchgate.net This is particularly useful for identifying unknown impurities or metabolites in a mixture. researchgate.net

    GC-MS , as mentioned earlier, is a powerful hyphenated technique for the analysis of volatile compounds in complex mixtures, providing both retention time and mass spectral data for confident identification. aaronchem.combldpharm.com

    The choice of the appropriate hyphenated technique would depend on the nature of the sample matrix and the specific analytical question. For instance, LC-MS would be the method of choice for analyzing "this compound" in biological fluids, while GC-MS could be used for analyzing its presence in environmental air samples, assuming sufficient volatility and thermal stability.

    Future Directions and Emerging Research Avenues for 2 Nitro 6,7 Dihydropyrazolo 1,5 a Pyridine

    Exploration of Novel and Sustainable Synthetic Pathways for 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine

    The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. While specific methods for the synthesis of This compound are not extensively documented, research on related pyrazolo[1,5-a]pyridines and their dihydro counterparts provides a fertile ground for future exploration.

    Current synthetic strategies for the broader pyrazolo[1,5-a]pyridine (B1195680) class often involve multi-step sequences, which can be time-consuming and generate significant waste. Emerging research, however, is focusing on greener alternatives. For instance, the use of ultrasonic irradiation has been reported as a green approach for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, minimizing environmental impact. acs.orgbme.hu Similarly, microwave-assisted organic synthesis has been shown to accelerate the synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, offering good to excellent yields in a fraction of the time required by conventional heating methods. nih.gov

    Future research could adapt these sustainable methods for the synthesis of This compound . A potential approach could involve a one-pot multicomponent reaction, a strategy that has been successfully employed for the synthesis of other complex heterocyclic systems, including imidazo[1,2-a]pyridines from lignin-derived model compounds. nih.gov Such a strategy for the target compound might involve the reaction of a suitably substituted aminopyrazole with a nitro-containing building block under optimized, environmentally friendly conditions.

    A promising avenue involves the cross-dehydrogenative coupling (CDC) reaction, which has been utilized to create pyrazolo[1,5-a]pyridine derivatives using molecular oxygen as a green oxidant. acs.orgnih.gov The adaptation of this methodology could provide a highly atom-economical route to the desired product.

    Table 1: Comparison of Potential Sustainable Synthetic Methods for this compound

    MethodPotential AdvantagesKey Parameters to InvestigateRelevant Analogs Synthesized
    Ultrasonic Irradiation Energy efficiency, reduced reaction times, improved yields. acs.orgbme.huSolvent system, catalyst, temperature, irradiation frequency.Pyrazolo[1,5-a]pyrimidin-7(4H)-ones. acs.orgbme.hu
    Microwave-Assisted Synthesis Rapid heating, shorter reaction times, higher yields. nih.govPower level, temperature, reaction time, solvent.3,6-disubstituted pyrazolo[1,5-a]pyrimidines. nih.gov
    One-Pot Multicomponent Reaction High atom economy, reduced workup, operational simplicity. nih.govCatalyst, solvent, reaction temperature, nature of reactants.Imidazo[1,2-a]pyridines. nih.gov
    Cross-Dehydrogenative Coupling Use of green oxidants (e.g., O2), high atom economy. acs.orgnih.govCatalyst, oxidant, solvent, temperature.Substituted pyrazolo[1,5-a]pyridines. acs.orgnih.gov

    Design and Synthesis of Advanced Functional Materials Incorporating this compound Substructures

    The unique electronic and structural features of the pyrazolo[1,5-a]pyridine scaffold make it an attractive candidate for the development of advanced functional materials. The introduction of a nitro group and a dihydro-pyridine ring in This compound is expected to modulate its photophysical and electronic properties, opening doors for novel applications.

    For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown significant photophysical properties, attracting attention in materials science. researchgate.net Research on related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (B180304) fused chlorins has demonstrated their potential as highly active photosensitizers in photodynamic therapy for melanoma cells. The specific substitution pattern and hydrophilicity were found to be crucial for their nanomolar activity.

    Future investigations could focus on synthesizing and characterizing polymers or small molecules incorporating the This compound unit. The electron-withdrawing nature of the nitro group could lead to materials with interesting non-linear optical (NLO) properties or applications in organic electronics. Furthermore, the dihydro-pyridine moiety provides a degree of conformational flexibility that could be exploited in the design of responsive materials or sensors.

    Table 2: Potential Applications of Functional Materials Based on this compound

    Application AreaRationale for InvestigationKey Properties to Evaluate
    Organic Electronics The nitro group can act as an electron-accepting moiety, potentially leading to n-type semiconductor behavior.Electron mobility, LUMO/HOMO energy levels, film-forming properties.
    Non-Linear Optics (NLO) The combination of an electron-donating pyrazole (B372694) ring and an electron-withdrawing nitro group could result in a significant second-order NLO response.Hyperpolarizability, thermal stability, transparency.
    Fluorescent Probes The photophysical properties may be sensitive to the local environment, enabling the design of sensors for ions or biomolecules.Quantum yield, Stokes shift, sensitivity and selectivity to analytes.
    Medicinal Chemistry The pyrazolo[1,5-a]pyridine scaffold is a known pharmacophore. The 2-nitro-6,7-dihydro substitution pattern could lead to novel biological activities. nih.govnih.govInhibitory activity against specific enzymes (e.g., kinases), antimicrobial properties. nih.govnih.gov

    Elucidation of Mechanistic Insights into Complex Transformations and Reactivity Patterns of this compound

    A thorough understanding of the reactivity of This compound is crucial for its effective utilization in synthesis and materials science. While specific mechanistic studies on this compound are lacking, research on related systems provides a framework for future investigations.

    For example, studies on the nitration of pyridine (B92270) have explored the reaction mechanism involving dinitrogen pentoxide, identifying transient intermediates. researchgate.net The reactivity of the dihydro-pyrimidine ring in 2-methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine (B1652601) has been investigated through various reactions like hydrolysis, oxidation, reduction, and nitrosation. researchgate.net

    Future research should aim to systematically investigate the reactivity of the nitro group and the dihydro-pyridine ring in the target compound. Key areas of interest include:

    Reduction of the Nitro Group: Exploring selective reduction to the corresponding amino derivative, which would be a valuable intermediate for further functionalization.

    Aromatization of the Dihydro-pyridine Ring: Investigating the conditions required for the oxidation of the 6,7-dihydro-pyridine ring to the fully aromatic pyrazolo[1,5-a]pyridine. Studies on the oxidative aromatization of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines have shown that the nature of substituents can significantly influence the reaction outcome. nih.gov

    Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group is expected to activate the pyrazole ring towards nucleophilic attack, allowing for the introduction of various functional groups.

    Cycloaddition Reactions: The double bond in the dihydro-pyridine ring could potentially participate in cycloaddition reactions, leading to the formation of more complex polycyclic systems. Research on dipolar cycloaddition reactions has been used to access novel tetrahydro- acs.orgnih.govnih.govtriazolo[4,5-c]pyridines. researchgate.net

    Leveraging Advanced Computational Chemistry for Accelerated Discovery and Optimization of this compound Analogs

    Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds by predicting their properties and reaction pathways. In the context of This compound , computational methods can be employed to:

    Predict Molecular Properties: Density Functional Theory (DFT) calculations can be used to determine the geometric and electronic structure, vibrational frequencies, and spectroscopic properties of the molecule. This information can aid in its experimental characterization.

    Guide Synthetic Efforts: Computational modeling can help to elucidate reaction mechanisms and predict the feasibility of different synthetic routes, saving time and resources in the laboratory. For instance, DFT calculations have been used to verify the mechanism of [5+1] annulation reactions for the synthesis of 4,5-dihydropyrazolo[1,5-a]quinazolines. researchgate.net

    Design Analogs with Desired Properties: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be used to design analogs of This compound with enhanced biological activity or material properties. In silico studies have been successfully applied to design pyrazolopyridine analogs as potential breast cancer inhibitors and to understand the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. nih.govresearchgate.net

    Future computational work could focus on building a comprehensive in silico profile of This compound and its derivatives. This would involve creating a virtual library of analogs with different substituents and screening them for potential applications in areas such as medicinal chemistry and materials science. The insights gained from these computational studies would be invaluable in guiding future experimental work.

    Table 3: Application of Computational Chemistry to the Study of this compound

    Computational MethodResearch GoalPredicted Outcomes
    Density Functional Theory (DFT) Elucidate electronic structure and predict spectroscopic properties.Optimized geometry, HOMO/LUMO energies, IR and NMR spectra.
    Reaction Mechanism Modeling Investigate the feasibility and regioselectivity of synthetic pathways.Transition state energies, reaction energy profiles.
    Quantitative Structure-Activity Relationship (QSAR) Design analogs with improved biological activity.Models correlating structural features with biological activity. researchgate.net
    Molecular Docking Predict binding modes of analogs to biological targets.Binding affinities and interaction patterns with proteins. nih.gov
    Molecular Dynamics (MD) Simulations Study the conformational dynamics and stability of the molecule and its complexes.Time-evolution of molecular structure, stability of ligand-protein complexes. nih.gov

    Q & A

    Q. What are the optimal synthetic routes for preparing 2-nitro-6,7-dihydropyrazolo[1,5-a]pyridine derivatives, and how do reaction conditions influence yield?

    • Methodological Answer : A two-step palladium-catalyzed/silver-mediated tandem process is commonly employed for synthesizing pyrazolo[1,5-a]pyridine derivatives. Starting from pyridine, N-benzoyliminopyridinium ylides react with aryl-substituted alkenyl bromides or iodides under optimized conditions (e.g., 80°C in DMF with Pd(OAc)₂ as catalyst). Terminal alkynes can extend the scope to alkyl-substituted products . For nitro-substituted derivatives, post-synthetic nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) is recommended to avoid over-nitration .

    Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

    • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the bicyclic scaffold and nitro group positioning. For example, the nitro group at C2 typically causes deshielding of adjacent protons (δ ~8.5–9.0 ppm in ¹H NMR). Infrared (IR) spectroscopy confirms the nitro stretch (~1520 cm⁻¹) and hydrogenation state of the dihydro ring. High-resolution mass spectrometry (HRMS) validates molecular weight, with deviations <2 ppm required for purity .

    Q. How does the nitro group at position 2 influence the compound’s reactivity compared to halogenated analogs?

    • Methodological Answer : The nitro group is electron-withdrawing, reducing nucleophilic aromatic substitution (NAS) reactivity compared to bromo or iodo analogs. However, it enhances electrophilic substitution at adjacent positions (e.g., C3). In contrast, bromine at C3 (as in 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine) increases binding affinity in medicinal applications due to halogen bonding .

    Advanced Research Questions

    Q. What mechanistic insights explain the tandem cyclization-functionalization of pyrazolo[1,5-a]pyridine derivatives?

    • Methodological Answer : Mechanistic studies reveal that palladium catalysis initiates oxidative addition with alkenyl halides, followed by silver-mediated elimination to form reactive intermediates. Cyclization occurs via intramolecular nucleophilic attack by the pyridine nitrogen, forming the fused pyrazole ring. Computational modeling (DFT) supports a six-membered transition state with energy barriers <25 kcal/mol .

    Q. How can functionalization at position 7 of this compound be achieved, and what are the challenges?

    • Methodological Answer : Position 7 can be functionalized via SNAr (nucleophilic aromatic substitution) using strong nucleophiles (e.g., amines or thiols) under basic conditions (K₂CO₃, DMF, 100°C). However, steric hindrance from the dihydro ring and electron-withdrawing nitro group reduces reactivity. Microwave-assisted synthesis (150°C, 30 min) improves yields by 15–20% compared to conventional heating .

    Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyridine derivatives?

    • Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., bacterial strain variability) or impurities. Reproducibility requires:
    • Purity validation : HPLC ≥95% purity with tandem MS confirmation.
    • Standardized bioassays : MIC (minimum inhibitory concentration) testing under CLSI guidelines for antimicrobial studies .

    Q. How does the dihydro ring in 6,7-dihydropyrazolo[1,5-a]pyridine affect photophysical properties compared to fully aromatic analogs?

    • Methodological Answer : The dihydro ring reduces conjugation, leading to blue-shifted absorption (Δλ ~30 nm) and lower quantum yields (φ ~0.3 vs. 0.6 in aromatic analogs). However, it enhances solubility in polar solvents (e.g., DMSO), making it suitable for cellular imaging. Time-resolved fluorescence studies show shorter lifetimes (<5 ns) due to increased non-radiative decay .

    Handling and Safety

    Q. What safety precautions are critical when handling this compound?

    • Methodological Answer : The compound is classified as acutely toxic (Oral Category 4, H302) and a respiratory irritant (H335). Use fume hoods, nitrile gloves, and PPE. Waste must be neutralized with 10% NaOH before disposal in designated hazardous containers. Avoid contact with reducing agents (risk of exothermic nitro-group reduction) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.